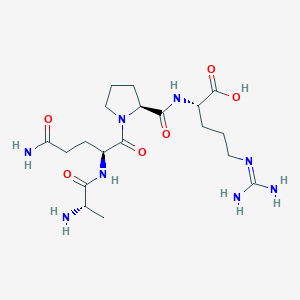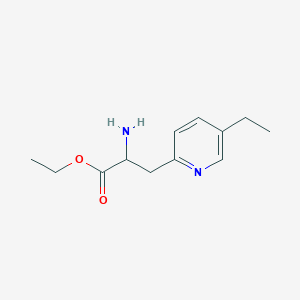
Propanamide--acetonitrile (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide can be synthesized through the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate . Acetonitrile is typically produced as a byproduct in the manufacture of acrylonitrile, which is synthesized by the ammoxidation of propylene .
Industrial Production Methods
In industrial settings, propanamide is often produced by the catalytic hydrogenation of acrylonitrile. Acetonitrile is produced in large quantities as a byproduct of the production of acrylonitrile, which involves the catalytic oxidation of propylene in the presence of ammonia .
Chemical Reactions Analysis
Types of Reactions
Propanamide can undergo various chemical reactions, including:
Hydrolysis: Propanamide can be hydrolyzed to produce propanoic acid and ammonia.
Reduction: It can be reduced to produce propylamine.
Hofmann Rearrangement: Propanamide can undergo Hofmann rearrangement to produce ethylamine.
Acetonitrile can participate in:
Nucleophilic Substitution: It can react with nucleophiles to form various substituted products.
Electrophilic Addition: Acetonitrile can undergo electrophilic addition reactions to form imines and other derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly performed using hydrogen gas and a metal catalyst such as palladium.
Hofmann Rearrangement: Requires the use of bromine and a strong base like sodium hydroxide.
Major Products Formed
Hydrolysis of Propanamide: Produces propanoic acid and ammonia.
Reduction of Propanamide: Produces propylamine.
Hofmann Rearrangement of Propanamide: Produces ethylamine.
Nucleophilic Substitution of Acetonitrile: Produces various substituted nitriles.
Scientific Research Applications
Propanamide–acetonitrile (1/1) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: Acetonitrile is widely used as a solvent in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of propanamide–acetonitrile (1/1) involves the interaction of its components with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Formamide: An amide derived from formic acid, used as a solvent and reagent in organic synthesis.
Acetamide: An amide derived from acetic acid, used in the synthesis of pharmaceuticals and other chemicals.
Butyramide: An amide derived from butyric acid, used in organic synthesis and as a precursor for other compounds.
Uniqueness
Propanamide–acetonitrile (1/1) is unique due to its combination of an amide and a nitrile, providing a versatile compound with applications in various fields. The presence of both functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
CAS No. |
496918-32-2 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
acetonitrile;propanamide |
InChI |
InChI=1S/C3H7NO.C2H3N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H2,4,5);1H3 |
InChI Key |
TZYWBTZPGJNGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N.CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)





![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)

![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)

